Mass Spectrometric Separation: d5 (5 Da Shift) Versus d4 (4 Da Shift) Internal Standard Performance in Low-Concentration Bioanalysis
The d5 compound provides a +5 Da mass shift (MW 413.60, [M–H]⁻ m/z 412.3) relative to the unlabeled analyte (MW 408.6, [M–H]⁻ m/z 407.3), compared with the +4 Da shift for the d4 variant (MW 412.53, [M–H]⁻ m/z 411.3). In the validated 4-in-1 LC–MS/MS assay, the d5 internal standard enabled an LLOQ of 0.05 ng/mL (50 pg/mL) for 1β-OH-DCA in human plasma, a sensitivity level at which isotopic cross-talk from the analyte’s M+4 natural isotopologue into the d4 IS channel would compromise quantification accuracy [1]. The assay used a surrogate matrix for calibration standards and QC samples, with protein precipitation extraction coupled to UHPLC–MS/MS in negative-ion selected reaction monitoring mode [1].
| Evidence Dimension | Mass shift and LLOQ capability |
|---|---|
| Target Compound Data | MW 413.60; 5 Da mass shift; LLOQ = 0.05 ng/mL |
| Comparator Or Baseline | 1β-Hydroxydeoxycholic Acid-d4 (MW 412.53; 4 Da shift); unlabeled (MW 408.6) |
| Quantified Difference | +5 Da shift avoids M+4 isotopologue interference; supports 50 pg/mL LLOQ |
| Conditions | UHPLC–MS/MS, negative-ion SRM, surrogate matrix calibration, human plasma |
Why This Matters
A 5 Da separation eliminates isotopic cross-talk risk that threatens quantification accuracy when using the d4 IS at sub-ng/mL analyte concentrations.
- [1] Xun Z, Zhang L, McGee R, Stratford B, Wang P, Rodrigues D. Method development and validation for simultaneous analysis of four bile acids as CYP3A drug–drug interaction biomarkers. Figshare. 2025. View Source
